1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound with a unique structure that includes both methoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization of the obtained acylderivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
- 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Uniqueness
What sets 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart from similar compounds is its specific arrangement of methoxy and hydroxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H25N2O4S+ |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O4S/c1-25-16-7-5-15(6-8-16)21(24)14-22(20-23(21)11-4-12-28-20)18-13-17(26-2)9-10-19(18)27-3/h5-10,13,24H,4,11-12,14H2,1-3H3/q+1 |
InChI Key |
FIXGJEQVHPCWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
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